

## Technical Support Center: Identifying Enbezotinib Off-Target Effects

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Compound of Interest		
Compound Name:	Enbezotinib	
Cat. No.:	B10827848	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the experimental identification of **Enbezotinib** (TPX-0046) off-target effects.

## Frequently Asked Questions (FAQs)

Q1: What is **Enbezotinib** and what are its primary targets?

**Enbezotinib** (also known as TPX-0046) is an experimental, orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1] Its primary intended targets are the proto-oncogene receptor tyrosine kinase (RET) and SRC family kinases.[2][3][4] It has been investigated in clinical trials for the treatment of solid tumors harboring RET fusions or mutations.[5][6]

Q2: Why is it important to identify the off-target effects of **Enbezotinib**?

Identifying off-target effects is crucial for several reasons:

- Understanding Unexpected Phenotypes: Off-target binding can lead to unforeseen biological effects or toxicities in preclinical models and clinical trials.[7][8]
- Improving Drug Selectivity: Knowledge of off-targets can guide the development of more selective next-generation inhibitors with improved safety profiles.[8][9]



- Mechanism of Action Deconvolution: Distinguishing between on-target and off-target effects is essential for accurately interpreting experimental results and understanding the true mechanism of action.[10]
- Drug Repurposing: Off-target activities may present opportunities for repurposing the drug for new therapeutic indications.[8]

Q3: What are the common experimental approaches to identify kinase inhibitor off-targets?

Several methods are commonly used to profile the selectivity of kinase inhibitors and identify off-targets:

- Kinase Profiling Panels (e.g., KINOMEscan™): These are high-throughput in vitro binding or activity assays that screen a compound against a large panel of purified kinases.[11][12][13] [14][15]
- Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact
  cells by measuring the change in thermal stability of proteins upon ligand binding.[1][2][10]
   [16]
- Phosphoproteomics: This mass spectrometry-based approach quantifies changes in protein phosphorylation across the proteome in response to inhibitor treatment, providing insights into the inhibition of specific kinase signaling pathways in a cellular context.[8][9][17][18]
- Chemical Proteomics: This technique uses affinity-based probes to pull down and identify proteins that bind to the inhibitor in cell lysates.[3][17]

## **Troubleshooting Guides**

Issue 1: Discrepancy between in vitro kinase profiling data and cellular activity.

- Possible Cause 1: Cell Permeability and Efflux. Enbezotinib may have poor cell membrane
  permeability or be actively transported out of the cell by efflux pumps, resulting in a lower
  intracellular concentration than that used in in vitro assays.
  - Troubleshooting Step: Perform cellular uptake and efflux assays to determine the intracellular concentration of Enbezotinib.



- Possible Cause 2: ATP Competition. In vitro kinase assays may be performed at ATP concentrations that do not reflect intracellular levels. Since many kinase inhibitors are ATPcompetitive, their potency can be influenced by the ATP concentration.
  - Troubleshooting Step: If possible, perform kinase activity assays with varying ATP concentrations to assess the impact on IC50 values.
- Possible Cause 3: Cellular Scaffolding and Complex Formation. In a cellular environment, kinases exist in complex with other proteins, which can affect inhibitor binding.
  - Troubleshooting Step: Employ a target engagement assay like CETSA to confirm binding in a cellular context.

Issue 2: Observing a cellular phenotype that cannot be explained by RET or SRC inhibition.

- Possible Cause: Off-Target Kinase Inhibition. Enbezotinib may be inhibiting one or more offtarget kinases that are critical for the observed phenotype.
  - Troubleshooting Step 1: Perform a broad kinase screen (e.g., KINOMEscan™) to identify potential off-target kinases.
  - Troubleshooting Step 2: Use phosphoproteomics to identify signaling pathways that are unexpectedly altered by **Enbezotinib** treatment.
  - Troubleshooting Step 3: Validate potential off-targets using orthogonal approaches, such as genetic knockdown (siRNA or CRISPR) of the candidate off-target kinase to see if it phenocopies the effect of **Enbezotinib**.

Issue 3: Difficulty validating a potential off-target identified in a kinase screen.

- Possible Cause 1: In vitro vs. In-cell Potency. The potency of Enbezotinib against the
  putative off-target in a purified system may not translate to a cellular setting.
  - Troubleshooting Step: Perform a cellular target engagement assay (e.g., CETSA) or a cellular kinase activity assay for the specific off-target.



- Possible Cause 2: Redundancy in Signaling Pathways. The off-target kinase may be part of a redundant signaling pathway, and its inhibition alone may not be sufficient to produce a measurable cellular phenotype.
  - Troubleshooting Step: Investigate the signaling pathway of the off-target kinase and consider combinatorial experiments with inhibitors of parallel pathways.

## **Quantitative Data Summary**

Comprehensive quantitative data on the off-target profile of **Enbezotinib** is not extensively available in the public domain. The following table provides a template for summarizing such data, populated with known on-target information and illustrative examples of potential off-targets. Researchers should generate experimental data to populate a similar table for their specific research context.



Target Kinase	Kinase Family	IC50 / Kd (nM)	Assay Type	Notes
RET	Tyrosine Kinase	1 - 17	Cell-based	Potent activity against wild-type and mutated forms.[5]
SRC	Tyrosine Kinase	< 50 (Hypothetical)	Biochemical	A primary target of Enbezotinib.
ABL1	Tyrosine Kinase	> 1000 (Hypothetical)	KINOMEscan	Example of a kinase with low affinity.
LCK	Tyrosine Kinase	75 (Hypothetical)	Biochemical	Example of a potential off-target within the SRC family.
VEGFR2	Tyrosine Kinase	> 5000 (Hypothetical)	Biochemical	Preclinical studies suggest Enbezotinib spares VEGFRs. [19]
p38α (ΜΑΡΚ14)	CMGC	250 (Hypothetical)	Cell-based	Example of a moderately potent off-target.

# Detailed Experimental Protocols KINOMEscan™ Profiling for Off-Target Identification

This protocol provides a general workflow for using a competition binding assay like  $KINOMEscan^{TM}$  to identify **Enbezotinib**'s off-targets.

Principle: An immobilized active-site directed ligand competes with the test compound (**Enbezotinib**) for binding to a DNA-tagged kinase. The amount of kinase bound to the solid



support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

#### Methodology:

- Compound Preparation: Prepare a stock solution of **Enbezotinib** in 100% DMSO.
- Assay Plate Preparation: Dispense the required volume of **Enbezotinib** solution and controls (e.g., DMSO vehicle) into the assay plate.
- Kinase and Ligand Addition: Add the DNA-tagged kinases and the immobilized active-site directed ligands to the wells.
- Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
- Washing: Wash the plate to remove unbound components.
- Elution and Quantification: Elute the kinase-ligand complexes and quantify the amount of DNA-tagged kinase in each well using qPCR.
- Data Analysis: Calculate the percent of control for each kinase, where the DMSO control represents 100%. A lower percentage indicates a stronger interaction between **Enbezotinib** and the kinase. Results are often visualized on a dendrogram of the human kinome.

## **Cellular Thermal Shift Assay (CETSA) for Target Engagement**

Principle: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures, allowing for the detection of this thermal shift.

#### Methodology:

 Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells with Enbezotinib or vehicle control (DMSO) for a predetermined time.



- Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
- Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
- Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
   Quantify the amount of the target protein (and a loading control) in the soluble fraction using Western blotting or other protein detection methods.
- Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a
  melting curve. A shift in the melting curve to a higher temperature in the presence of
  Enbezotinib indicates target engagement.

## **Phosphoproteomics for Pathway Analysis**

Principle: This method identifies and quantifies changes in protein phosphorylation in response to **Enbezotinib** treatment. Inhibition of a kinase will lead to decreased phosphorylation of its direct and indirect substrates.

#### Methodology:

- Cell Culture and Treatment: Grow cells and treat with Enbezotinib or vehicle control for a specified time.
- Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
- Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
- LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) to identify the phosphopeptides and their

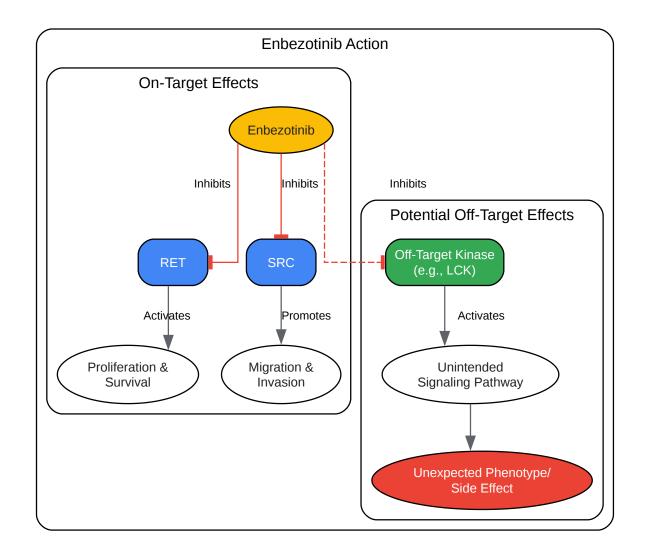


sites of phosphorylation.

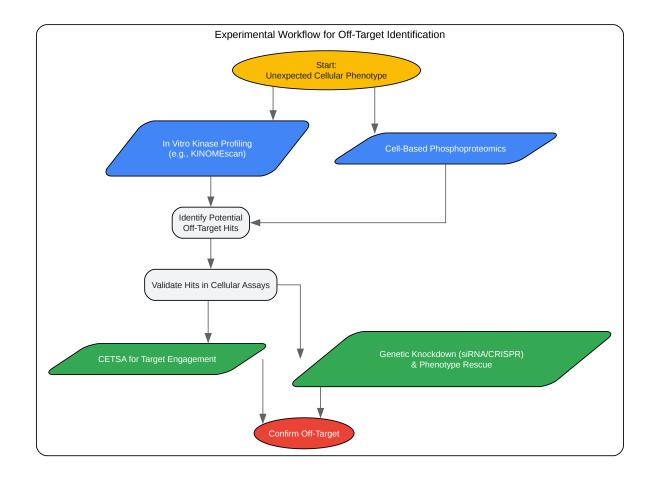
Data Analysis: Quantify the relative abundance of each phosphopeptide between the
 Enbezotinib-treated and control samples. A significant decrease in the phosphorylation of a
 known substrate of a particular kinase suggests that this kinase may be an off-target of
 Enbezotinib.

### **Visualizations**

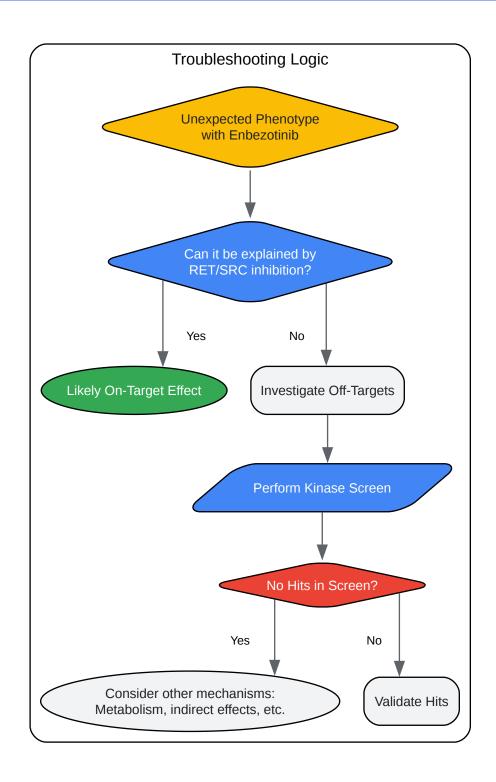












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